molecular formula C15H19N3O3S B2453031 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1421514-91-1

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2453031
CAS RN: 1421514-91-1
M. Wt: 321.4
InChI Key: AXEQWABOWAWPIU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of chemicals that have been synthesized and characterized for various biological activities. For instance, researchers have developed new derivatives of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, highlighting the synthesis techniques and characterization of similar compounds. These compounds have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the interest in understanding their biological impacts (Hassan, Hafez, & Osman, 2014).

Biological Activities

The chemical structure of the compound suggests its potential for significant biological activities, including antimicrobial and antifungal properties. Studies on similar compounds, such as the synthesis of novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines derived from Visnaginone and Khellinone, have shown anti-inflammatory and analgesic agents' activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and showed notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral and Antitumor Applications

Specific derivatives of the compound class have been synthesized to explore their HIV-integrase strand transfer inhibition activity, achieving sub-micromolar enzyme inhibition. This indicates the potential of these compounds to act as antiviral agents (Boros et al., 2006). Additionally, the synthesis and characterization of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, further suggesting the broad spectrum of biological activities that these compounds may possess (Titi et al., 2020).

Innovative Synthetic Approaches

The regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines highlights innovative approaches to generating compounds with potential biological activities. Such synthetic methods enable the creation of diverse derivatives that can be further explored for various applications, including drug development (Drev et al., 2014).

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9-13(22-15(16-9)18-4-2-3-5-18)14(21)17-11-6-10(8-19)12(20)7-11/h2-5,10-12,19-20H,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQWABOWAWPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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